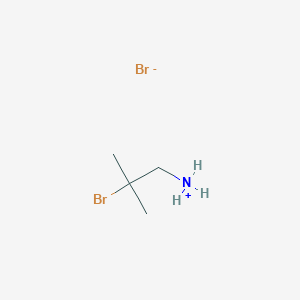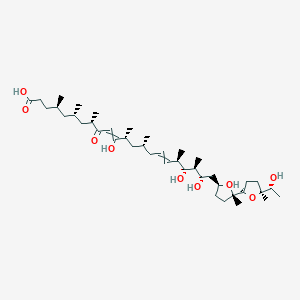
N,N'-Ethylenebisoleamide
Overview
Description
. This compound is characterized by its long-chain fatty acid amide structure, which includes two octadecenamide groups connected by an ethylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenamide, N,N’-1,2-ethanediylbis-, (9Z,9’Z)- typically involves the reaction of oleic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (9Z,9’Z) isomer. The process involves:
Esterification: Oleic acid is first converted to its corresponding ester.
Amidation: The ester is then reacted with ethylenediamine to form the bis-amide.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
9-Octadecenamide, N,N’-1,2-ethanediylbis-, (9Z,9’Z)- can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadecenamide groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to form saturated amides.
Substitution: The amide groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated amides.
Substitution: N-substituted amides.
Scientific Research Applications
9-Octadecenamide, N,N’-1,2-ethanediylbis-, (9Z,9’Z)- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of lubricants, coatings, and plastic additives.
Mechanism of Action
The mechanism of action of 9-Octadecenamide, N,N’-1,2-ethanediylbis-, (9Z,9’Z)- involves its interaction with cell membranes and proteins. Its amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Oleamide: A monoamide derived from oleic acid, known for its sleep-inducing properties.
Stearamide: A saturated fatty acid amide with similar applications in lubricants and coatings.
Erucamide: Another long-chain fatty acid amide used as a slip agent in plastic production.
Uniqueness
9-Octadecenamide, N,N’-1,2-ethanediylbis-, (9Z,9’Z)- is unique due to its bis-amide structure, which provides distinct physicochemical properties compared to monoamides. This structure enhances its ability to act as a surfactant and emulsifier, making it valuable in various industrial applications .
Properties
IUPAC Name |
N-[2-(octadec-9-enoylamino)ethyl]octadec-9-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,39,41)(H,40,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDXXMDEEFOVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059385 | |
| Record name | 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals | |
| Record name | 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
110-31-6 | |
| Record name | 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenamide, N,N'-1,2-ethanediylbis-, (9Z,9'Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-ethane-1,2-diylbisoleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}ethoxy)benzoic acid](/img/structure/B8111831.png)
![(1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-[(2,3,5,6-tetrafluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B8111836.png)











![{2'-Methoxy-[1,1'-binaphthalen]-2-yl}diphenylphosphane sulfanylidene](/img/structure/B8111919.png)
